molecular formula C16H10Cl2N2O2 B5836415 N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B5836415
M. Wt: 333.2 g/mol
InChI Key: NUJAWWSIWURETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and osmotic balance. In

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide involves its binding to the VRACs, which results in the inhibition of chloride and organic osmolyte efflux. This leads to the accumulation of these ions and molecules within the cells, causing cell swelling and activation of various signaling pathways. The exact binding site and mode of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide on VRACs are still under investigation, but it is believed to interact with the channel pore or the surrounding lipid membrane.
Biochemical and physiological effects:
N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to induce cell swelling, apoptosis, and necrosis in cancer cells, while also inhibiting cell migration and invasion. In neuronal cells, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to protect against ischemic injury and reduce neuronal death. Additionally, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has several advantages as a research tool, including its selectivity for VRACs, reversible inhibition, and availability in both powder and solution form. However, there are also some limitations to its use, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions. Additionally, the exact role of VRACs in different physiological processes is still under investigation, which makes it challenging to interpret the results of experiments involving N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide and VRACs. One area of interest is the role of VRACs in cancer progression and metastasis, as well as their potential as therapeutic targets for cancer treatment. Another area of research is the function of VRACs in the nervous system, particularly in the context of neurodegenerative diseases and brain injury. Additionally, the development of more selective and potent VRAC inhibitors, as well as the identification of the exact binding site and mode of action of N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, could lead to new insights into the function of these channels and their potential as drug targets.

Synthesis Methods

N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-aminoantipyrine. The final product, N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide, is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been widely used in scientific research to investigate the role of VRACs in various physiological processes. VRACs are involved in the regulation of cell volume, apoptosis, and migration, and their dysfunction has been implicated in a range of diseases, including cancer, ischemia, and neurodegenerative disorders. N-(2,5-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit VRACs in a selective and reversible manner, making it a valuable tool for studying the function of these channels in different cell types and tissues.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-5-6-12(18)13(8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19/h1-8,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJAWWSIWURETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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